(S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine
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Overview
Description
(S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom and a methyl group on a phenyl ring, along with an amine group attached to an ethan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-chloro-4-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine via a substitution reaction using reagents like thionyl chloride (SOCl2) to form the corresponding chloride, followed by treatment with ammonia or an amine source.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chiral HPLC or crystallization with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing catalytic hydrogenation for the reduction step to improve efficiency and scalability.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and yield.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products
Oxidation: Formation of imines or nitriles
Reduction: Formation of alkanes
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
(S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the phenyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Chloro-4-methylphenyl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(2-Chloro-4-methylphenyl)ethan-1-amine: The racemic mixture containing both enantiomers.
1-(2-Chloro-4-methylphenyl)propan-1-amine: A similar compound with an additional carbon atom in the backbone.
Uniqueness
(S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in the development of enantioselective drugs and other applications where chirality plays a crucial role.
Properties
IUPAC Name |
(1S)-1-(2-chloro-4-methylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7H,11H2,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFZTYSTOJIEFB-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](C)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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